ethyl {2-bromo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes bromine, thiazolidinone, and phenoxy groups
Preparation Methods
The synthesis of ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolidinone core, followed by the introduction of the bromine and phenoxy groups. Reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE: Similar in structure but with different substituents.
ETHYL 2-[2-BROMO-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETATE: Another related compound with variations in the thiazolidinone core
Properties
Molecular Formula |
C23H21BrN2O6S |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C23H21BrN2O6S/c1-3-31-21(28)13-32-18-9-6-15(10-17(18)24)11-19-22(29)26(23(30)33-19)12-20(27)25-16-7-4-14(2)5-8-16/h4-11H,3,12-13H2,1-2H3,(H,25,27)/b19-11+ |
InChI Key |
XXKPABUNKBXNSN-YBFXNURJSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.